molecular formula C9H18N2O B13200468 1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one

1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one

Cat. No.: B13200468
M. Wt: 170.25 g/mol
InChI Key: XTQINAKCIWHNLE-UHFFFAOYSA-N
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Description

1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring substituted with an aminomethyl group at the 3-position and an acetyl group at the 1-position. This structure confers unique physicochemical properties, including enhanced conformational flexibility compared to smaller-ring analogs (e.g., piperidine or pyrrolidine derivatives).

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1-[3-(aminomethyl)azepan-1-yl]ethanone

InChI

InChI=1S/C9H18N2O/c1-8(12)11-5-3-2-4-9(6-10)7-11/h9H,2-7,10H2,1H3

InChI Key

XTQINAKCIWHNLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC(C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one typically involves the reaction of azepane derivatives with appropriate reagents to introduce the aminomethyl and ethanone groups. One common method involves the reaction of azepane with formaldehyde and hydrogen cyanide to form the aminomethyl group, followed by oxidation to introduce the ethanone group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.

Scientific Research Applications

The applications of 1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one in scientific research are broad, spanning chemistry, biology, medicine, and industry. It is used as a building block for synthesizing complex molecules and is investigated as a bioactive compound with potential antimicrobial or anticancer properties. Its unique structural features make it a candidate for drug development and for creating new materials like polymers or coatings.

Chemical Reactions
1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one can undergo oxidation, reduction, and nucleophilic substitution reactions.

  • Oxidation Oxidation can be performed using hydrogen peroxide with a catalyst.
  • Reduction Reduction reactions can be carried out using sodium borohydride in methanol or lithium aluminum hydride in ether.
  • Substitution Nucleophilic substitution can occur at the aminomethyl group or the azepane ring using alkyl halides or sulfonates in the presence of a base.

Additional Information

  • CAS Number: 1865125-87-6
  • Molecular Formula: C9H18N2OC_9H_{18}N_2O
  • Molecular Weight: 170.25
  • Name: 1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one
  • Density: Not available
  • Boiling Point: Not available
  • Melting Point: Not available
  • Flash Point: Not available

Mechanism of Action

The mechanism of action of 1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the ethanone group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

1-[4-(Azepan-1-yl)-3-fluorophenyl]ethan-1-one (CAS 420826-76-2)

  • Structure : Features a fluorophenyl group linked to the azepane ring.
  • Properties : Molecular weight 235.30 g/mol; classified for acute toxicity (oral, dermal, inhalation) with hazard codes H302, H312, H332 .
  • The absence of an aminomethyl group reduces basicity, impacting receptor-binding interactions .

1-{2-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]azepan-1-yl}-2-(thiophen-2-yl)ethan-1-one (S545-0579)

  • Structure : Contains a thiophene and oxadiazole-pyridine moiety.
  • Properties : Molecular weight 368.45 g/mol; designed for high-throughput screening in drug discovery.
  • Comparison : The oxadiazole and thiophene groups enhance π-π stacking and hydrogen-bonding capabilities, likely improving target affinity compared to the simpler acetyl group in the target compound .

Smaller-Ring Analogs

1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one Dihydrochloride

  • Structure: Pyrrolidine (5-membered ring) with aminomethyl and acetyl groups.
  • Properties : Molecular formula C7H16Cl2N2O; salt form improves aqueous solubility.
  • The dihydrochloride salt enhances stability and solubility compared to the free base form of the target compound .

Piperazine-Based Ethanones (e.g., QD11, QD15)

  • Structure : Piperazine rings with benzoyl or chlorobenzoyl substituents.
  • Properties : Examples include QD11 (C22H26N2O3·C2H2O4, MW 366.46 g/mol) and QD15 (C22H25ClN2O3, MW 400.90 g/mol). These compounds exhibit dual histamine H3 receptor antagonism and antioxidant activity .
  • Comparison : Piperazine’s smaller size and higher rigidity may favor stronger receptor binding compared to azepane. However, azepane’s larger ring may reduce metabolic degradation, enhancing bioavailability .

Substituent-Driven Functional Differences

Aryl-Substituted Ethanones (e.g., 1-(2-Nitrophenyl)-3-phenylprop-2-en-1-one)

  • Structure : Chalcone derivatives with nitro and phenyl groups.
  • Properties: Demonstrated unexpected cyclization into indolinones, highlighting reactivity differences due to electron-withdrawing nitro groups .

Heterocyclic Oxime Ethers (e.g., O-Benzyl (Benzofuran-2-yl)ethan-1-one Ether Oximes)

  • Structure : Benzofuran core with oxime ethers.
  • Properties: Notable antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus).
  • Comparison : The azepane ring in the target compound may offer broader bioavailability than the rigid benzofuran system, which is prone to rapid hepatic clearance .

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) Purity (%) Key Functional Groups
Target Compound ~238.32* N/A N/A Azepane, aminomethyl, acetyl
QD11 366.46 136.8–140.0 98.20 Piperazine, benzoyl
QD15 400.90 123.9–126.7 100.00 Piperazine, chlorobenzoyl
1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one Dihydrochloride 221.12 (free base) N/A ≥95 Pyrrolidine, aminomethyl

*Calculated based on molecular formula C9H18N2O.

Biological Activity

1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmaceutical research.

  • Molecular Formula : C11H18N2O
  • Molecular Weight : 194.28 g/mol
  • Structure : The compound features an azepane ring, which is known for its ability to interact with various biological targets.

The biological activity of 1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one is primarily attributed to its interaction with specific receptors and enzymes in the body. The azepane structure allows the compound to engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological targets.

Key Mechanisms:

  • Receptor Binding : The compound may act as a ligand for neurotransmitter receptors, potentially modulating synaptic transmission.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered physiological responses.

Biological Activity

Research indicates that 1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one exhibits various biological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antibacterial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
  • Anticancer Properties : Preliminary studies suggest that 1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one may inhibit the proliferation of cancer cell lines, particularly in non-small cell lung cancer (NSCLC). The compound's IC50 values indicate significant cytotoxicity against these cells.
Cell LineIC50 Value (µM)
A549 (NSCLC)18.09 ± 1.57
H1975 (mutant NSCLC)33.87 ± 0.86

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Study : A study published in PMC highlighted the effectiveness of 1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one against antibiotic-resistant strains of bacteria. The compound was shown to enhance the permeability of bacterial membranes, leading to increased susceptibility to other antibiotics .
  • Anticancer Activity : Research focused on the compound's effects on NSCLC cell lines indicated that it could serve as a potential lead for developing new anticancer therapies. The study observed that treatment with the compound resulted in significant apoptosis in cancer cells, suggesting a mechanism involving programmed cell death .
  • Neuropharmacological Studies : Investigations into the neuropharmacological effects of this compound revealed its potential as a modulator of neurotransmitter systems, particularly in enhancing GABAergic activity, which could have implications for treating anxiety disorders .

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